Lenalidomide-acetamido-O-PEG2-propargyl

Description

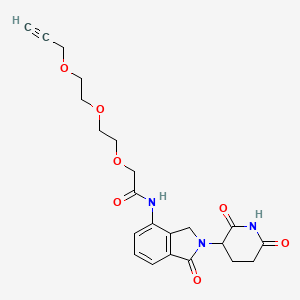

Lenalidomide-acetamido-O-PEG2-propargyl is a synthetic compound designed as a proteolysis-targeting chimera (PROTAC) building block for targeted protein degradation. This molecule combines lenalidomide—a derivative of thalidomide with immunomodulatory and anticancer properties—with a polyethylene glycol (PEG) linker (PEG2) and a propargyl group. The PEG spacer enhances solubility and bioavailability, while the propargyl group facilitates click chemistry for conjugation to other molecules (e.g., E3 ligase ligands or target protein binders) .

Key structural and functional attributes include:

- PEG2 would theoretically extend the PEG chain, increasing molecular weight and hydrophilicity.

- Mechanism: Lenalidomide binds cereblon (CRBN), a component of the E3 ubiquitin ligase complex, enabling targeted ubiquitination and degradation of disease-related proteins.

Properties

Molecular Formula |

C22H25N3O7 |

|---|---|

Molecular Weight |

443.4 g/mol |

IUPAC Name |

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetamide |

InChI |

InChI=1S/C22H25N3O7/c1-2-8-30-9-10-31-11-12-32-14-20(27)23-17-5-3-4-15-16(17)13-25(22(15)29)18-6-7-19(26)24-21(18)28/h1,3-5,18H,6-14H2,(H,23,27)(H,24,26,28) |

InChI Key |

AIUVJOZHEXVXLF-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOCCOCCOCC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Lenalidomide-acetamido-O-PEG2-propargyl involves several steps:

Bromination: Glutarimide is brominated in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione.

Hydrogenation: The intermediate compound undergoes hydrogenation to form lenalidomide.

PEGylation: Lenalidomide is then reacted with acetamido-O-PEG2-propargyl to form the final compound, this compound.

Chemical Reactions Analysis

Lenalidomide-acetamido-O-PEG2-propargyl undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups to create new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Lenalidomide-acetamido-O-PEG2-propargyl has a wide range of scientific research applications:

Mechanism of Action

Lenalidomide-acetamido-O-PEG2-propargyl exerts its effects through several mechanisms:

Protein Degradation: It functions as a molecular glue, promoting the degradation of specific proteins by the proteasome.

Immune Modulation: The compound enhances the immune response by increasing the production of interleukin-2 (IL-2) and activating natural killer (NK) cells.

Anti-angiogenesis: It inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.

The molecular targets involved include cereblon (CRBN), E3 ubiquitin ligase, and various signaling pathways related to immune response and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Hypothetical estimates based on PEG chain extension.

†Molecular weight calculated by adding 44 g/mol (per PEG unit).

Key Findings:

PEG Chain Impact: The PEG1 variant improves solubility compared to non-PEGylated lenalidomide derivatives. However, excessive PEGylation (e.g., PEG3+) may hinder target engagement due to steric bulk, a critical consideration for PROTAC efficacy.

Comparison to Leuprolide Acetate :

- Unlike peptide-based drugs like leuprolide acetate, Lenalidomide-PEG-propargyl derivatives are small molecules with modular designs. Leuprolide requires specialized formulations (e.g., emulsions) for stability, whereas PEGylated lenalidomide derivatives are more adaptable to click chemistry modifications .

Contrast with Tramadol: Tramadol’s dual opioid/non-opioid mechanism is unrelated to PROTACs but highlights the importance of metabolite activity (e.g., CYP2D6-mediated M1 production). Lenalidomide-PEG-propargyl relies on CRBN binding, unaffected by metabolic enzymes, offering a more predictable mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.